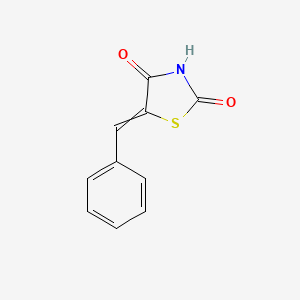

Benzylidene thiazolidinedione

Description

Structure

3D Structure

Properties

CAS No. |

3774-99-0 |

|---|---|

Molecular Formula |

C10H7NO2S |

Molecular Weight |

205.23 g/mol |

IUPAC Name |

(5E)-5-benzylidene-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C10H7NO2S/c12-9-8(14-10(13)11-9)6-7-4-2-1-3-5-7/h1-6H,(H,11,12,13)/b8-6+ |

InChI Key |

SGIZECXZFLAGBW-SOFGYWHQSA-N |

SMILES |

C1=CC=C(C=C1)C=C2C(=O)NC(=O)S2 |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)S2 |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)NC(=O)S2 |

Origin of Product |

United States |

Synthetic Methodologies for Benzylidene Thiazolidinediones

Classical Knoevenagel Condensation Approaches

The Knoevenagel condensation is a cornerstone for forming carbon-carbon bonds and is widely utilized for synthesizing benzylidene thiazolidinediones. This reaction is typically catalyzed by bases, such as primary and secondary amines and their salts, or Lewis acids. derpharmachemica.com

Catalyst-Mediated Synthesis

The use of catalysts is central to the successful synthesis of benzylidene thiazolidinediones, with various catalysts offering distinct advantages in terms of yield, reaction time, and environmental impact.

Amine-based catalysts are frequently employed for the Knoevenagel condensation to produce benzylidene thiazolidinediones.

Piperidine (B6355638): Piperidine is a commonly used catalyst for this transformation, often in refluxing ethanol (B145695). derpharmachemica.comnih.govijsrst.comresearchgate.net The reaction of 2,4-thiazolidinedione (B21345) with benzaldehyde (B42025) in dry toluene (B28343) with a catalytic amount of piperidine and refluxing with stirring yields 5-benzylidene-2,4-thiazolidinedione. ijrpb.com While effective, traditional methods using piperidine can require prolonged heating and complex azeotropic removal of water. nih.gov To address this, microwave-assisted methods have been developed, significantly reducing reaction times. nih.gov For instance, a mixture of an aryl aldehyde, 2,4-thiazolidinedione, silica (B1680970) gel, and a few drops of acetic acid and piperidine in toluene, when subjected to microwave irradiation, can produce the desired product in around 25 minutes. mdpi.com

DABCO (1,4-diazabicyclo[2.2.2]octane): DABCO has emerged as an efficient, inexpensive, and non-toxic organocatalyst for this synthesis. jmaterenvironsci.comaustinpublishinggroup.com It facilitates the Knoevenagel condensation in an aqueous ethanol solvent, offering good to high yields (84-91%) under mild conditions. jmaterenvironsci.com The optimal amount of DABCO is typically 10 mol%. jmaterenvironsci.com In the absence of a catalyst, the reaction takes significantly longer and results in a lower yield. jmaterenvironsci.com Some studies have explored a combination of Ferric chloride and DABCO in methanol, which also serves as an effective catalytic system. austinpublishinggroup.com

Ethylenediamine (B42938) Diacetate (EDDA): EDDA is a readily available and inexpensive Brønsted acid-base combined salt catalyst that has been successfully used for the synthesis of benzylidene thiazolidinediones. nih.gov It can be used in solvent-free conditions, and the catalyst can be recycled multiple times without a significant loss of activity. nih.govcore.ac.uk Optimal reaction conditions often involve heating at 80°C with 5 mol% of the catalyst, leading to high yields. nih.govcore.ac.uk The use of EDDA aligns with the principles of green chemistry due to its reusability and the solvent-free reaction conditions. core.ac.ukoalib.com

Table 1: Comparison of Amine Catalysts in Benzylidene Thiazolidinedione Synthesis

| Catalyst | Typical Conditions | Yield (%) | Reaction Time | Key Advantages |

|---|---|---|---|---|

| Piperidine | Reflux in ethanol or toluene | Variable | Hours | Well-established method |

| DABCO | 10 mol% in aqueous ethanol | 84-91 jmaterenvironsci.com | ~47 minutes jmaterenvironsci.com | Mild conditions, high yields, eco-friendly jmaterenvironsci.com |

| EDDA | 5 mol%, 80°C, solvent-free | up to 91 nih.govcore.ac.uk | 3 minutes core.ac.uk | Recyclable, green synthesis nih.govcore.ac.uk |

Acid-base catalysts play a significant role in promoting the Knoevenagel condensation.

Sodium Acetate (B1210297): The use of sodium acetate in glacial acetic acid is a classical method for synthesizing 5-arylidene derivatives of 4-thiazolidinones. tandfonline.com However, this method can sometimes result in low yields. For example, the reaction of 2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid with 3,4-di(benzyloxy)benzaldehyde in acetic acid with sodium acetate gave a very small yield of the desired product. nih.gov Microwave irradiation has been employed to improve the efficiency of this reaction. ijsrst.comresearchgate.netresearchgate.net

Ammonium (B1175870) Acetate: Anhydrous ammonium acetate has been used as a catalyst in solvent-free grinding methods at room temperature. tandfonline.com This approach is simple, efficient, and environmentally friendly, avoiding the use of harmful solvents. tandfonline.com The reaction mixture typically solidifies within minutes, and the product can be isolated by washing with water to remove the catalyst. tandfonline.com

Ethylenediamine Diacetate (EDDA): As mentioned previously, EDDA functions as an effective acid-base catalyst. nih.gov It has been used to catalyze the Knoevenagel condensation of aromatic aldehydes with 2,4-thiazolidinedione under solvent-free conditions, providing high yields in short reaction times. core.ac.ukoalib.com

To enhance the greenness and ease of purification, solid-supported catalysts have been developed.

I2-Silica: A combination of silica-supported iodine and potassium carbonate has been used to catalyze the Knoevenagel condensation of thiazolidinediones. pharmascholars.com This method involves heating the reactants on a sand bath, and the solid catalyst can be easily filtered off after the reaction, simplifying the work-up procedure and allowing for catalyst recycling. pharmascholars.com

Lewis acids are another class of catalysts that can effectively promote the synthesis of benzylidene thiazolidinediones.

KAl(SO4)2⋅12H2O (Alum): Alum is an inexpensive, non-toxic, and efficient catalyst for the Knoevenagel condensation in aqueous media at 90°C. tandfonline.comniscpr.res.in This method offers short reaction times, high yields, and avoids the use of toxic catalysts and hazardous solvents. tandfonline.com

Tungstic Acid: Tungstic acid acts as a heterogeneous, cheaper, and reusable solid acid catalyst for this reaction. ijsrst.com The reaction is typically carried out in DMF at 100°C. ijsrst.com The proposed mechanism involves the protonation of the aldehyde by tungstic acid, making it more electrophilic, followed by the abstraction of a proton from the active methylene (B1212753) group of 2,4-thiazolidinedione by the conjugate base of tungstic acid. ijsrst.com

Amino acids have been explored as biocompatible and environmentally friendly catalysts.

L-Proline: L-proline has been reported as a catalyst for the synthesis of benzylidene thiazolidinediones. ijsrst.comresearchgate.net

L-Tyrosine: L-tyrosine has been shown to be a highly efficient catalyst for the Knoevenagel condensation in water at room temperature. derpharmachemica.com This method is very rapid, with reactions completing in 10-15 minutes, and provides high yields (91-94%). derpharmachemica.com L-tyrosine acts as a base to facilitate the reaction, and in its absence, the reaction does not proceed. derpharmachemica.com

Glycine: Glycine, in combination with sodium carbonate, has been used as a catalyst in refluxing water. tandfonline.comresearchgate.net It has also been utilized under solvent-free microwave irradiation conditions. ijsrst.comresearchgate.net

Table 2: Overview of Various Catalysts for this compound Synthesis

| Catalyst Type | Example | Reaction Conditions | Yield (%) | Key Features |

|---|---|---|---|---|

| Acid-Base | Sodium Acetate | Reflux in acetic acid | Variable | Classical method, often requires microwave for efficiency ijsrst.comresearchgate.nettandfonline.comresearchgate.net |

| Acid-Base | Ammonium Acetate | Grinding, room temp, solvent-free | Good | Green, simple work-up tandfonline.com |

| Solid-Supported | I2-Silica | Heating on sand bath | Good | Easy catalyst removal and recycling pharmascholars.com |

| Lewis Acid | Alum | 90°C in water | High | Inexpensive, non-toxic, high yields tandfonline.comniscpr.res.in |

| Lewis Acid | Tungstic Acid | 100°C in DMF | Good | Heterogeneous, reusable ijsrst.com |

| Amino Acid | L-Tyrosine | Room temp in water | 91-94 derpharmachemica.com | Fast, high yields, eco-friendly derpharmachemica.com |

| Amino Acid | Glycine | Reflux in water or microwave | Good | Biocompatible, green conditions ijsrst.comresearchgate.nettandfonline.comresearchgate.net |

Solvent-Based Synthesis Protocols

Conventional synthesis of benzylidene thiazolidinediones often employs organic solvents to facilitate the reaction between the aldehyde and the thiazolidinedione. Common solvents include toluene, ethanol, and dimethylformamide (DMF). asianjpr.comnih.govresearchgate.net The choice of solvent can influence reaction efficiency and is often paired with a specific catalyst. researchgate.net

For instance, one established method involves refluxing benzaldehyde and 2,4-thiazolidinedione in dry toluene with a catalytic amount of piperidine. asianjpr.com The reaction proceeds with the removal of water, and upon cooling, the product precipitates. asianjpr.com Another approach utilizes sodium acetate in acetic acid under reflux conditions. ijsrst.com The use of piperidine in ethanol at reflux is also a well-documented protocol. ijsrst.com In some cases, a mixture of ethanol and water with sodium hydroxide (B78521) has been used, followed by sonification at room temperature. nih.gov

Research has explored various catalyst-solvent systems to improve yields and reaction times. For example, tungstic acid has been used as a catalyst in DMF at 100°C, demonstrating that the reaction is catalyzed by the acid. ijsrst.com Without the catalyst, no product formation was observed even after 20 hours. ijsrst.com The optimal amount of tungstic acid was found to be 15 mol%. ijsrst.com

Table 1: Examples of Solvent-Based Synthesis of Benzylidene Thiazolidinediones

| Aldehyde | Solvent | Catalyst | Reaction Conditions | Yield (%) |

| Benzaldehyde | Toluene | Piperidine | Reflux | 68 |

| Substituted Aromatic Aldehydes | Ethanol | Piperidine | Reflux | - |

| Substituted Aromatic Aldehydes | Acetic Acid | Sodium Acetate | Reflux | - |

| 3,4-Disubstituted Aldehyde | Ethanol/Water | Sodium Hydroxide | Sonification, 25°C, 25 min | - |

| Benzaldehyde | DMF | Tungstic Acid (15 mol%) | 100°C | High |

Data sourced from multiple studies. ijsrst.comasianjpr.comnih.govijsrst.com

Solvent-Free Synthesis Protocols

In a push towards greener chemistry, solvent-free synthesis methods have gained considerable attention. nih.govcore.ac.uktandfonline.com These protocols often involve grinding the reactants together or heating them in the absence of a solvent, which can lead to shorter reaction times, simpler work-up procedures, and reduced environmental waste. core.ac.uktandfonline.com

One such method involves the Knoevenagel condensation of aromatic aldehydes with 2,4-thiazolidinedione catalyzed by ethylenediamine diacetate under solvent-free conditions. core.ac.ukoalib.com The reaction is typically carried out by stirring the mixture at an elevated temperature, with 80°C being identified as an optimal temperature. core.ac.uk The amount of catalyst also plays a crucial role, with 5 mol% being found to be the most effective concentration. core.ac.uk In the absence of the catalyst, no product formation is observed. core.ac.uk

Another solvent-free approach utilizes grinding of the aromatic aldehydes and 2,4-thiazolidinedione with ammonium acetate at room temperature. ijsrst.com This method is highlighted for being simple, efficient, and environmentally benign. tandfonline.com Hydroxyl ammonium ionic liquids have also been employed as catalysts under solvent-free conditions, offering high yields and short reaction times. tandfonline.com

Table 2: Solvent-Free Synthesis of 5-benzylidene-2,4-thiazolidinedione

| Catalyst | Temperature (°C) | Catalyst (mol%) | Time (min) | Yield (%) |

| Ethylenediamine Diacetate | 30 | 10 | 150 | 63 |

| Ethylenediamine Diacetate | 80 | 10 | 3 | 91 |

| Ethylenediamine Diacetate | 80 | 5 | 3 | 91 |

| Ethylenediamine Diacetate | 80 | 3 | 3 | 76 |

| Ammonium Acetate | Room Temperature | - | - | High |

| 2-hydroxy ethylammonium (B1618946) propionate (B1217596) | 70 | 15 | 3 | 93 |

Data sourced from multiple studies. ijsrst.comcore.ac.uktandfonline.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govrjptonline.orgturkjps.org This technology has been successfully applied to the synthesis of benzylidene thiazolidinediones. nih.govrjptonline.orgresearchgate.net

In one protocol, a mixture of an aromatic aldehyde and 2,4-thiazolidinedione is irradiated in the presence of sodium acetate and acetic acid in ethanol. rjptonline.org This method allows for the completion of the reaction in just 15-30 minutes, with yields ranging from 68-82%. rjptonline.org Another microwave-assisted approach involves the use of piperidine, activated silica gel, and acetic acid in a solvent-free setting, resulting in reaction times of approximately 7 minutes. nih.govresearchgate.net

The use of water as a green solvent under microwave irradiation has also been explored. researchgate.netresearchgate.net The reaction of various substituted aromatic aldehydes with 2,4-thiazolidinedione under these conditions yielded the desired products in 84-91% yield. researchgate.netresearchgate.net Furthermore, microwave irradiation has been utilized for the N-arylation of thiazolidinediones with aryl halides using K2CO3 in DMF as a catalyst. researchgate.net

Table 3: Comparison of Conventional and Microwave-Assisted Synthesis

| Method | Catalyst/Reagents | Solvent | Time | Yield (%) |

| Conventional | Piperidine | Ethanol | Up to 12 hours | Moderate |

| Microwave | Sodium Acetate/Acetic Acid | Ethanol | 15-30 min | 68-82 |

| Microwave (Solvent-Free) | Piperidine, Activated Silica Gel, Acetic Acid | None | ~7 min | Increased |

| Microwave | - | Water | - | 84-91 |

Data sourced from multiple studies. nih.govrjptonline.orgresearchgate.netresearchgate.netresearchgate.net

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of benzylidene thiazolidinediones. tandfonline.com Key areas of focus include the use of environmentally benign solvents, recyclable catalysts, and energy-efficient methods.

Utilization of Water as a Green Solvent

Water is an attractive green solvent due to its non-toxic, non-flammable, and readily available nature. researchgate.netinformahealthcare.com Its use in the synthesis of benzylidene thiazolidinediones has been shown to be effective, often in combination with other green chemistry techniques like microwave irradiation. researchgate.netresearchgate.net

The Knoevenagel condensation for synthesizing these compounds has been successfully carried out in water, sometimes with the aid of a catalyst. ijsrst.comderpharmachemica.com For instance, L-tyrosine has been used as a cheap, non-toxic, and readily available catalyst in water at ambient temperature, offering a highly efficient protocol with rapid reaction times and easy work-up. nih.govderpharmachemica.com The use of KAl(SO4)2·12H2O in water at 90°C is another reported method. ijsrst.com The synthesis of 5-benzylidene-2,4-dione derivatives under microwave irradiation using water as a green solvent has also been reported to give high yields. researchgate.netresearchgate.net

Recyclable Catalyst Systems (e.g., Ethylenediamine Diacetate, Hydrated Ionic Liquids)

The development of recyclable catalysts is a cornerstone of green chemistry, as it reduces waste and improves the economic viability of a synthetic process. core.ac.uk

Ethylenediamine diacetate (EDDA) has been identified as an inexpensive, readily available, and recyclable Brønsted acid-base catalyst for the synthesis of benzylidene thiazolidinediones. nih.govcore.ac.ukoalib.com In a solvent-free protocol, EDDA was shown to be effective at 5 mol% loading at 80°C. core.ac.uk A key advantage of this system is the ability to recycle the catalyst. After the reaction, the product is isolated by adding water and filtering. The aqueous filtrate containing EDDA can then be concentrated and reused in subsequent reactions with minimal loss of activity for at least four cycles. nih.govcore.ac.uk

Hydrated ionic liquids, which are salts in a liquid state, have also been explored as recyclable catalysts. tandfonline.comacs.org For example, 2-hydroxy ethylammonium propionate has been used as a catalyst under solvent-free conditions, and it can be recycled. tandfonline.com Deep eutectic solvents (DESs), which are mixtures of a hydrogen bond acceptor and donor, have also been used as both the solvent and catalyst, and can be recycled and reused. frontiersin.orgnih.gov

Table 4: Recyclability of Ethylenediamine Diacetate (EDDA) Catalyst

| Run | Time (min) | Yield (%) |

| 1 | 3 | 91 |

| 2 | 3 | 90 |

| 3 | 6 | 87 |

| 4 | 9 | 86 |

| 5 | 14 | 84 |

Data represents the synthesis of 5-benzylidene-2,4-thiazolidinedione under solvent-free conditions at 80°C. core.ac.uk

Energy-Efficient Methods

Energy efficiency is a key principle of green chemistry. Methods that reduce energy consumption, such as performing reactions at ambient temperature or using microwave irradiation to shorten reaction times, are highly desirable.

Derivatization Strategies of the this compound Scaffold

Modification at the N-3 position of the thiazolidinedione ring is a common strategy to introduce diverse functionalities. N-alkylation and N-benzylation are frequently employed reactions to achieve this. researchgate.net A general approach involves the reaction of 2,4-thiazolidinedione with substituted benzyl (B1604629) halides in the presence of a base, such as sodium hydroxide in an ethanolic solution, to yield N-substituted-2,4-thiazolidinediones. sbmu.ac.ir This N-substituted intermediate can then undergo further reaction at the C-5 position.

For instance, a series of N-substituted-5-benzylidene-2,4-thiazolidinedione derivatives were prepared by first performing N-alkylation on the 2,4-TZD core with substituted benzyl halides. sbmu.ac.ir The resulting N-substituted TZD was subsequently reacted with various aromatic aldehydes. sbmu.ac.ir Similarly, N(3)-benzylation of thiazolidinedione with 4-methylbenzyl bromide has been accomplished in the presence of potassium carbonate in DMF. isfcppharmaspire.com

It is noteworthy that the reaction conditions can influence the site of alkylation. In the case of (Z)-5-(4-hydroxybenzylidene)-thiazolidine-2,4-dione, treatment with alkyl halides in a 1:1 molar ratio under alkaline conditions has been shown to favor the formation of N-alkylated derivatives. researchgate.net

The benzylidene ring, attached at the C-5 position, provides another crucial site for structural modification, allowing for the introduction of a wide array of substituents. This is typically achieved through the Knoevenagel condensation of a pre-formed thiazolidinedione (either N-substituted or unsubstituted) with a substituted benzaldehyde. sbmu.ac.irsemanticscholar.org This reaction is often catalyzed by a base like piperidine. semanticscholar.orgsemanticscholar.org

The choice of substituted benzaldehyde directly determines the substitution pattern on the resulting benzylidene ring. A variety of substituted aromatic aldehydes have been utilized to synthesize a diverse library of this compound derivatives. sbmu.ac.ir For example, derivatives with chloro, hydroxy, and methoxy (B1213986) groups on the benzylidene ring have been synthesized and characterized. sbmu.ac.ir The synthesis of 5-(4-hydroxy-3-methoxy-benzylidene)-3-benzyl-2,4-thiazolidinedione illustrates the use of a specifically substituted benzaldehyde to achieve the desired product. sbmu.ac.ir

Furthermore, research has explored the synthesis of benzylidene-2,4-thiazolidinedione derivatives with substitutions at the ortho or para positions of the phenyl ring. nih.gov This highlights the versatility of the Knoevenagel condensation in creating a broad spectrum of compounds with varied electronic and steric properties on the benzylidene moiety.

The active methylene group at the C-5 position of the thiazolidinedione ring is highly reactive and serves as a key site for introducing the benzylidene moiety. The most prominent method for this modification is the Knoevenagel condensation. nih.gov This reaction involves the nucleophilic attack of the C-5 methylene carbon on the electrophilic carbon of an aldehyde or ketone. nih.gov

The reaction is versatile, accommodating a wide range of oxo-compounds, including various aldehydes and ketones. nih.gov For the synthesis of benzylidene thiazolidinediones, substituted benzaldehydes are the typical reaction partners for the thiazolidinedione core. sbmu.ac.irsemanticscholar.org The reaction is commonly carried out in the presence of a catalytic amount of a base like piperidine and a solvent such as toluene. asianjpr.com

In some synthetic strategies, the C-5 modification is the final step. For example, after N-alkylation of the thiazolidinedione ring, the resulting N-substituted-2,4-thiazolidinedione is then reacted at the C-5 position with a substituted aromatic aldehyde to yield the final N-substituted-5-benzylidene-2,4-thiazolidinedione derivative. sbmu.ac.ir

Spectroscopic Characterization of Synthesized Compounds

The structural elucidation of synthesized this compound derivatives relies heavily on a combination of spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). sbmu.ac.irwisdomlib.orgmdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying key functional groups present in the molecule. Characteristic absorption bands confirm the successful synthesis of the target compounds. For instance, the IR spectra of benzylidene thiazolidinediones typically show:

Aromatic C-H stretching vibrations around 3034-3112 cm⁻¹. sbmu.ac.ir

Aliphatic C-H stretching vibrations around 2924-2955 cm⁻¹. sbmu.ac.ir

Strong absorption bands for the two carbonyl (C=O) groups of the thiazolidinedione ring in the region of 1675-1736 cm⁻¹. sbmu.ac.irisfcppharmaspire.comacs.org

A C=C stretching vibration for the benzylidene double bond around 1573-1615 cm⁻¹. isfcppharmaspire.comtandfonline.com

C-N stretching vibrations in the range of 1098-1200 cm⁻¹. sbmu.ac.irscholarsresearchlibrary.com

C-S stretching vibrations typically observed between 533-693 cm⁻¹. sbmu.ac.ir

In derivatives containing a hydroxyl group, a characteristic -OH stretching band is observed, for example, at 3346 cm⁻¹ or 3437 cm⁻¹. sbmu.ac.ir

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity and stereochemistry of the molecule. wisdomlib.orgmdpi.comwjpr.net

Key signals in the ¹H NMR spectra of benzylidene thiazolidinediones include:

A singlet for the vinyl proton of the benzylidene group (=CH) typically appearing in the range of δ 7.1-8.2 ppm. sbmu.ac.irscholarsresearchlibrary.com

Multiplets in the aromatic region (around δ 6.8-7.7 ppm) corresponding to the protons of the benzylidene and any other aromatic rings. sbmu.ac.irscholarsresearchlibrary.com

In N-benzylated derivatives, a singlet for the benzylic methylene protons (CH₂) is observed around δ 4.8 ppm. sbmu.ac.ir

A signal for the NH proton of the thiazolidinedione ring (if unsubstituted at N-3) can be observed around δ 10.0 ppm, which is exchangeable with D₂O. acs.orgscholarsresearchlibrary.com

In ¹³C NMR spectra, characteristic signals include those for the carbonyl carbons, the olefinic carbons of the benzylidene double bond, and the carbons of the aromatic rings. acs.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compounds, which in turn confirms their elemental composition. mdpi.com

The combination of these spectroscopic methods allows for the unambiguous characterization of the synthesized this compound derivatives, ensuring their structural integrity. sbmu.ac.irmdpi.com

Structure Activity Relationship Sar Studies of Benzylidene Thiazolidinediones

Influence of Substituents at the Benzylidene Moiety (C5 Position) on Biological Activities

The substituent on the benzylidene ring at the C5 position of the thiazolidinedione core plays a pivotal role in determining the compound's biological activity. The nature, position, and size of these substituents can significantly modulate the potency and selectivity of the molecule for various biological targets.

Research has shown that the introduction of different groups on the aromatic ring of the benzylidene moiety significantly impacts anticancer activity. researchgate.net For instance, the presence of electron-withdrawing groups (EWGs) such as chloro (Cl), bromo (Br), and iodo (I) tends to increase cytotoxic activity, while electron-donating groups (EDGs) like a methyl group can decrease it. pharmacyjournal.info Specifically, a 3-bromo substitution on the benzylidene ring was found to be optimal for cytotoxicity against several cancer cell lines, including HepG2 and Jukart. pharmacyjournal.info The addition of a bulky methoxy (B1213986) group was shown to diminish this cytotoxic effect. pharmacyjournal.info In another study, compounds with small methoxy and ethoxy groups at the 2-position of the benzylidene ring demonstrated high antileukemic activity. researchgate.net

In the context of antidiabetic activity, particularly as Peroxisome Proliferator-Activated Receptor γ (PPARγ) agonists, substituents on the benzylidene ring are also critical. A study that introduced a chlorine atom at the para position of the benzylidene moiety resulted in a compound (3a) with selective partial agonist activity towards PPARγ, showing an EC50 value of 5.9 ± 0.6 μM. nih.gov This was an improvement over the unsubstituted benzylidene parent compounds. nih.gov Similarly, for aldose reductase inhibition, another target relevant to diabetic complications, the substitution pattern is key. The presence of a nitro (NO2) group on the aromatic ring led to a potent aldose reductase inhibitor with an IC50 of 0.22 μM. openrepository.com Conversely, moving a bromo substituent from the para to the meta position slightly enhanced the inhibitory action. openrepository.com

The attachment of additional heterocyclic rings to the benzylidene moiety has also been explored. Such modifications can enhance both anticancer and antimicrobial potentials, indicating that extending the structure at the C5 position can introduce new interactions with biological targets. nih.gov

Table 1: Effect of Substituents at the Benzylidene (C5) Moiety on Biological Activity

| Substituent Type | Position | Biological Activity | Effect | Source(s) |

| Electron-Withdrawing (Cl, Br, I) | General | Anticancer | Increased activity | pharmacyjournal.info |

| Bromo (Br) | 3-position | Anticancer | Optimal for cytotoxicity | pharmacyjournal.info |

| Electron-Donating (e.g., Methyl) | 2-position | Anticancer | Decreased activity | pharmacyjournal.info |

| Methoxy/Ethoxy (small) | 2-position | Antileukemic | High activity | researchgate.net |

| Chloro (Cl) | para-position | PPARγ Agonist | Selective activity | nih.gov |

| Nitro (NO2) | General | Aldose Reductase Inhibition | Potent inhibition | openrepository.com |

| Bromo (Br) | meta vs. para | Aldose Reductase Inhibition | Meta slightly enhances activity | openrepository.com |

| Heterocyclic Rings | General | Anticancer/Antimicrobial | Improved potential | nih.gov |

Impact of Substitutions at the N3 Position of the Thiazolidinedione Ring on Activity

The N3 position of the thiazolidinedione ring is another critical site for chemical modification that significantly influences biological activity. The hydrogen atom at this position is acidic and can be ionized at physiological pH, allowing for key interactions with biological targets. nih.gov However, numerous studies have demonstrated that substituting this hydrogen with various groups can lead to more potent compounds.

For insulin-releasing activity, lipophilic groups at the N3 position are considered important. tandfonline.comtandfonline.com Compounds with an N-substituted TZD ring, such as those with methyl, ethyl, benzyl (B1604629), or phenacyl groups, are more potent than their N-unsubstituted counterparts. tandfonline.comtandfonline.com In one study, the most potent compound for stimulating insulin (B600854) release from INS-1 cells was one bearing a methyl group at the N3 position. tandfonline.comtandfonline.com This highlights that replacing the imidic hydrogen with lipophilic groups plays a noticeable role in enhancing activity. tandfonline.comtandfonline.com

In the context of anticancer activity, the nature of the N3 substituent is also a determining factor. SAR analysis of certain hybrid molecules revealed that the presence of a carboxylic acid or a p-hydroxyphenyl group at the N3 position results in the most effective anti-tumor activity. researchgate.net Conversely, the absence of a substituent or the presence of other specific groups can weaken the activity. researchgate.net For inhibitors of the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), N-methylation of the TZD ring was found to abolish inhibitory activity, whereas the introduction of an ethyl hydroxyl group maintained good inhibitory effect. asianjpr.com

The introduction of an acetate (B1210297) chain at the N3 position has been shown to increase binding affinity for certain targets by enabling polar interactions with specific amino acid residues like Tyr48, His110, and Trp111. nih.gov This demonstrates that the N3 substituent can directly participate in the binding event with the target protein. However, the incorporation of bulky groups at the N-position can also decrease or abolish activity, suggesting a steric limit for the substituent size. asianjpr.com

Table 2: Effect of Substitutions at the N3 Position on Biological Activity

| N3 Substituent | Biological Activity | Effect | Source(s) |

| Unsubstituted (-H) | Insulin Release | No effect | tandfonline.comtandfonline.com |

| Methyl, Ethyl, Benzyl (Lipophilic) | Insulin Release | Increased potency | tandfonline.comtandfonline.com |

| N-Methylation | 15-PGDH Inhibition | Abolished activity | asianjpr.com |

| Ethyl Hydroxyl | 15-PGDH Inhibition | Maintained good activity | asianjpr.com |

| Carboxylic Acid | Anticancer | Most effective activity | researchgate.net |

| Acetate Chain | General Target Binding | Increased affinity | nih.gov |

| Bulky Groups | Anti-inflammatory | Decreased or abolished activity | asianjpr.com |

Correlation between Molecular Features and Target Interactions

The biological effects of benzylidene thiazolidinediones are a direct result of their interaction with specific molecular targets. SAR studies are often complemented by molecular docking and modeling to understand these interactions at an atomic level. The typical pharmacophore for TZD-based PPARγ agonists consists of a TZD "head" group, a central phenyl ring, and a lipophilic "tail," connected by linkers. nih.govrasayanjournal.co.in

The acidic TZD head group is a crucial feature for activity, particularly for PPARγ agonists. nih.gov The N-H proton is considered to be ionized at physiological pH, allowing it to form key ionic and hydrogen bond interactions within the active site of the receptor. nih.gov For instance, molecular docking studies of potent antidiabetic TZD analogues showed that the carbonyl function of the thiazolidinedione ring forms a conventional hydrogen bond with the amino acid residue Arg288 in the PPAR-γ active site. semanticscholar.org

The benzylidene moiety and its substituents form the lipophilic part of the molecule, which also makes critical contacts. In one study, the phenyl ring of a potent derivative showed a π–sigma interaction with Leu270, while substituted methoxy groups had van der Waals interactions with Gln283. semanticscholar.org These interactions are similar to those observed for established drugs like Rosiglitazone and Pioglitazone (B448). semanticscholar.org For inhibitors of protein-tyrosine phosphatase 1B (PTP1B), the presence of a second aromatic ring on the 5-benzylidene group was found to increase potency. nih.gov

Stereochemical Considerations and Activity

Stereochemistry, which involves the 3D arrangement of atoms, can have a profound impact on the biological activity of a drug molecule. For benzylidene thiazolidinediones, a key stereochemical feature is the geometry of the exocyclic double bond at the C5 position.

This double bond can exist as either a Z or E isomer. X-ray crystallographic analyses have confirmed that the more stable Z configuration is typically formed during synthesis. tandfonline.comtandfonline.com This specific geometric arrangement is often crucial for fitting into the binding pocket of a target enzyme or receptor. For instance, the Z configuration of the chiral axis was confirmed for a series of 6-Methylchromonyl-2,4-thiazolidinedione compounds with demonstrated insulin-releasing activity. tandfonline.comtandfonline.com

While much of the existing literature focuses on the E/Z isomerism of the benzylidene double bond, other stereochemical aspects, such as the potential for atropisomerism in certain derivatives, could also influence activity. capes.gov.br The catalytic hydrogenation of a 5-benzylidene analogue to produce the corresponding benzyl derivative (like in a synthesis of pioglitazone) removes this double bond, creating a chiral center and thus introducing another layer of stereochemical complexity that can affect biological activity. jst.go.jp The reduction of the 5-arylidene olefin to the corresponding benzyl derivatives has been shown to significantly increase potency against certain targets like aldose reductase 2 (ALR2), suggesting that the flexibility introduced by removing the rigid double bond can be beneficial for target interaction. nih.gov

Molecular Mechanisms of Action of Benzylidene Thiazolidinediones

Mechanisms in Anticancer Activity

Benzylidene thiazolidinediones have shown encouraging antiproliferative effects in various cancer models. nih.govpharmacyjournal.info The mechanisms underlying this activity are diverse, with cell cycle arrest being a prominent feature.

A primary mechanism for the anticancer effect of benzylidene thiazolidinediones is the induction of cell cycle arrest, predominantly in the G0/G1 phase. nih.govnih.gov This effect has been observed in multiple cancer cell lines, including those from leukemia, prostate cancer, and colon cancer. nih.govnih.govspandidos-publications.com By halting the cell cycle, these compounds prevent cancer cells from proliferating. nih.gov

This G1 phase arrest is often associated with the modulation of key cell cycle regulatory proteins. bioscientifica.com Research has shown that treatment with these compounds can lead to the inhibition of cell proliferation markers such as cyclin D1. nih.govpharmacyjournal.info Furthermore, the arrest can be linked to an upregulation of cyclin-dependent kinase (CDK) inhibitors, such as p27, which act as brakes on cell cycle progression. bioscientifica.comnih.gov

Apoptosis Induction (e.g., up-regulation of cleaved PARP1 and activated caspase 3)

Benzylidene thiazolidinediones have been identified as potent inducers of apoptosis, or programmed cell death, a critical process in the elimination of cancerous cells. A key mechanism involves the activation of the caspase cascade, a family of proteases central to the apoptotic process. Specifically, treatment with certain benzylidene thiazolidinedione derivatives leads to the up-regulation of activated caspase 3. nih.govresearchgate.net Caspase 3 is an executioner caspase that, once activated, cleaves a variety of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. mdpi.comnih.gov

One of the crucial substrates for activated caspase 3 is Poly (ADP-ribose) polymerase 1 (PARP1), a nuclear enzyme involved in DNA repair. mdpi.comfrontiersin.org In the presence of extensive DNA damage, as often occurs in cancer cells, caspases 3 and 7 cleave PARP1. frontiersin.orgnih.gov This cleavage generates an 89-kDa C-terminal fragment and a 24-kDa N-terminal fragment, which inactivates the enzyme's DNA repair functions and conserves cellular energy (ATP) for the apoptotic process. frontiersin.orgnih.gov Studies have demonstrated that treatment with specific benzylidene thiazolidinediones results in an increased level of cleaved PARP1, indicating the activation of this apoptotic pathway. nih.govresearchgate.net This up-regulation of both activated caspase 3 and cleaved PARP1 is considered a likely mechanism for the antiproliferative effects of these compounds. nih.gov

Inhibition of Cell Proliferation Markers (e.g., PCNA, Cyclin D1)

In addition to inducing apoptosis, benzylidene thiazolidinediones actively inhibit the machinery of cell proliferation. Western blot analyses have confirmed that these compounds can suppress the expression of key cell proliferation markers, including Proliferating Cell Nuclear Antigen (PCNA) and Cyclin D1. nih.govresearchgate.nettmc.gov.in

PCNA is a critical protein that acts as a sliding clamp for DNA polymerase, making it essential for DNA replication and repair. Its presence is a hallmark of proliferating cells. Cyclin D1, a regulatory subunit of cyclin-dependent kinases (CDKs), is a crucial driver of the cell cycle, promoting progression through the G1 phase. nih.gov Overexpression of Cyclin D1 is common in many cancers, contributing to uncontrolled cell division. Research has shown that an excessive level of Cyclin D1 can, paradoxically, repress cell proliferation by binding to PCNA and inhibiting DNA replication. nih.gov By inhibiting the expression of both PCNA and Cyclin D1, benzylidene thiazolidinediones effectively arrest cell growth, contributing to their antitumor properties. nih.govresearchgate.net

Angiogenesis Inhibition

Angiogenesis, the formation of new blood vessels, is a vital process for tumor growth and metastasis, supplying tumors with necessary oxygen and nutrients. Benzylidene thiazolidinediones have been shown to possess anti-angiogenic properties, primarily by inhibiting endothelial cell proliferation and migration. researchgate.netpharmacyjournal.info

A key target in this process is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). researchgate.netrsc.org VEGFR-2 is a receptor tyrosine kinase that plays a central role in mediating the downstream effects of VEGF, a potent pro-angiogenic factor. rsc.org Docking studies have shown that novel 5-benzylidene-2,4-thiazolidinedione derivatives can bind effectively to the active site of VEGFR-2. researchgate.net Subsequent in vivo assays, such as the chorioallantoic membrane (CAM) and zebrafish embryo assays, have confirmed that specific compounds in this class significantly inhibit angiogenesis. researchgate.net For instance, one derivative exhibited an IC50 value of 0.5μM against VEGFR-2, highlighting its potency as an angiogenesis inhibitor. researchgate.net The stimulation of peroxisome proliferator-activated receptor-gamma (PPAR-γ) by thiazolidinediones can also regulate angiogenesis. nih.gov

Modulation of Oncogenic Signaling Pathways

Benzylidene thiazolidinediones exert their anticancer effects by modulating a multitude of oncogenic signaling pathways that are critical for cancer cell proliferation, survival, and metastasis. rsc.org Their ability to interfere with these interconnected networks underscores their potential as multi-targeted therapeutic agents.

Key pathways affected include:

Ras/Raf/MEK/ERK Pathway : This is a central signaling cascade that relays extracellular signals to the nucleus, promoting cell proliferation and survival. nih.govnih.gov Mutations that hyperactivate this pathway are common in many cancers. frontiersin.orgresearchgate.net Thiazolidinediones have been shown to inhibit this pathway, thereby suppressing tumor growth. rsc.org

PI3K/Akt/mTOR Pathway : This pathway is crucial for regulating cell growth, metabolism, and survival. nih.govnih.gov Its dysregulation is a frequent event in cancer, leading to enhanced cell proliferation and evasion of apoptosis. nih.gov Thiazolidinediones can downregulate this pathway, contributing to their anticancer activity. rsc.org

Receptor Tyrosine Kinases (EGFR, HER-2) : Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) are often overexpressed or mutated in various cancers, leading to the activation of downstream pathways like Ras/Raf/MEK/ERK and PI3K/Akt. rsc.orgnih.gov Thiazolidinediones can downregulate the signaling from these receptors. rsc.org

Other Targets : The anticancer activity of these compounds also involves the inhibition of Histone Deacetylases (HDACs), which play a role in the epigenetic regulation of gene expression, and the Cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammation and cancer progression. rsc.org Furthermore, they have been shown to interfere with Wnt signaling, another fundamental pathway in development and disease. rsc.org

Protein Tyrosine Phosphatase 1B (PTP-1B) Inhibition

Protein Tyrosine Phosphatase 1B (PTP-1B) has emerged as a significant therapeutic target for type 2 diabetes and obesity because it acts as a key negative regulator of both insulin (B600854) and leptin signaling pathways. rsc.orgresearchgate.netresearchgate.netmedcraveonline.com By dephosphorylating the insulin receptor and its substrates, PTP-1B attenuates insulin signaling, contributing to insulin resistance. rsc.orgmedcraveonline.com

Benzylidene-2,4-thiazolidione derivatives have been synthesized and identified as effective inhibitors of PTP-1B, with some compounds displaying IC50 values in the low micromolar range. researchgate.netnih.gov For example, one derivative, compound 3e, showed an IC50 of 5.0 μM and demonstrated significant improvement in glucose tolerance and suppression of weight gain in mouse models. nih.gov Molecular docking studies have helped to elucidate the binding interactions between these inhibitors and the key amino acid residues within the active site of PTP-1B, providing a basis for the design of more potent and selective inhibitors. rsc.orgresearchgate.net

Superoxide (B77818) Dismutase (SOD) Inhibition and Correlated Antioxidant Enzyme Modulation (ALDH1, GPx)

While antioxidant enzymes are crucial for protecting normal cells from oxidative stress, cancer cells can exploit these systems to defend against the high levels of reactive oxygen species (ROS) generated by their abnormal metabolism. nih.gov Pharmacological inhibition of these defense mechanisms, particularly Superoxide Dismutases (SODs), represents an innovative strategy to selectively kill tumor cells. nih.govacs.org SODs are frontline antioxidant enzymes that catalyze the dismutation of superoxide anions into hydrogen peroxide (H2O2) and oxygen. jmb.or.krmdpi.com

Newly synthesized this compound derivatives have been investigated for their potential to inhibit SOD in colorectal cancer cells. nih.govacs.org Studies showed that hit compounds could inhibit SOD with IC50 values ranging from 97.2 to 228.8 μM. acs.org This inhibition leads to an elevation of cellular ROS content. acs.org Furthermore, this action is correlated with the modulation of other antioxidant enzymes. The same compounds were found to significantly diminish the activities of Aldehyde Dehydrogenase 1 (ALDH1) and Glutathione Peroxidase (GPx) in Caco-2 colorectal cancer cells. nih.govacs.org GPx is responsible for detoxifying H2O2 to water, while ALDH1 detoxifies reactive aldehydes. nih.govjmb.or.kr The simultaneous inhibition of SOD, ALDH1, and GPx by these derivatives disrupts the cancer cells' antioxidant defense, leading to increased oxidative stress and cell death. acs.org

Mechanisms in Antimicrobial and Antibacterial Activities (e.g., Inhibition of Cytoplasmic Mur Ligases)

The integrity of the bacterial cell wall is essential for bacterial survival, making its biosynthetic pathway an attractive target for new antibacterial agents. mdpi.com The cytoplasmic Mur ligases (MurC, MurD, MurE, and MurF) are a group of ATP-dependent enzymes that catalyze four consecutive steps in the biosynthesis of the peptidoglycan precursor, UDP-MurNAc-pentapeptide. mdpi.comnih.govnih.gov

Benzylidene thiazolidinediones have been identified as inhibitors of these crucial enzymes. nih.govdntb.gov.ua A series of hydroxy-substituted 5-benzylidenethiazolidin-4-ones were synthesized and tested, with the most potent compound demonstrating activity against MurD, MurE, and MurF ligases with IC50 values between 2 and 6 μM, establishing it as a promising multi-target inhibitor. nih.gov Another study focusing on MurD designed inhibitors based on crystal structures, achieving IC50 values up to 28 μM. nih.gov By inhibiting these cytoplasmic ligases, benzylidene thiazolidinediones disrupt the formation of the peptidoglycan layer, ultimately leading to bacterial cell death. mdpi.com

Data Tables

Table 1: Selected this compound Derivatives and Their Biological Activities This table is for illustrative purposes and combines findings from multiple studies. Specific compound names (e.g., 3t, 3x, 3e) are as designated in the source literature.

| Compound ID (from source) | Target/Mechanism | Cell Line/Model | Potency (IC50/GI50) | Reference |

| 3x | Antiproliferative, Apoptosis Induction | K562 (Chronic Myeloid Leukemia) | GI50: 0.23 µM | nih.gov |

| 3t | Antiproliferative | K562 (Chronic Myeloid Leukemia) | GI50: 0.9 µM | nih.gov |

| 3i | Angiogenesis Inhibition (VEGFR-2) | In vitro assay | IC50: 0.5 µM | researchgate.net |

| 3e | PTP-1B Inhibition | In vitro assay | IC50: 5.0 µM | nih.gov |

| 5a | Mur Ligase Inhibition (MurD-F) | In vitro enzyme assay | IC50: 2-6 µM | nih.gov |

| 6e | SOD Inhibition | In vitro enzyme assay | IC50: 97.2 µM | nih.govacs.org |

Mechanisms in Anti-inflammatory and Antioxidant Activities (e.g., Scavenging Reactive Oxygen Species)

The anti-inflammatory and antioxidant properties of benzylidene thiazolidinediones are attributed to several molecular mechanisms. A primary antioxidant mechanism is the scavenging of reactive oxygen species (ROS). encyclopedia.pubmdpi.com Oxidative stress arises from an imbalance leading to an excess of free radicals, which are highly reactive molecules that can damage cells, proteins, and DNA. Thiazolidinedione (TZD) derivatives can donate a proton to these reactive species, thereby neutralizing them and preventing the cascade of cellular damage. encyclopedia.pubmdpi.com

In addition to direct ROS scavenging, some this compound derivatives exhibit antioxidant effects through pathways independent of the Nrf2 transcription factor, which is a key regulator of cellular antioxidant responses. For instance, the compound 5-(4-methanesulfonyl-benzylidene)-3-(4-nitrobenzyl)-thiazolidine-2,4-dione (SF23) was found to protect macrophages from lipopolysaccharide (LPS)-induced cell death and ROS production even in Nrf2-deficient cells. researchgate.netnih.gov This particular derivative also prevented LPS-induced mitochondrial membrane hyperpolarization and the expression of NADPH oxidase subunits Nox1 and Nox2, which are involved in ROS generation. researchgate.netnih.gov

The anti-inflammatory actions of thiazolidinediones are often linked to their ability to activate Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). encyclopedia.pubmdpi.com Activation of PPARγ in macrophages can induce a shift to an anti-inflammatory M2 phenotype. encyclopedia.pubmdpi.com Furthermore, PPARγ activation can negatively interfere with pro-inflammatory signaling pathways like the nuclear factor kappa beta (NF-κB) pathway. encyclopedia.pubmdpi.com This trans-repression mechanism reduces the availability of co-activators for pro-inflammatory transcription factors, leading to decreased transcription of genes for inflammatory mediators such as interleukins and tumor necrosis factors. globalresearchonline.net For example, in LPS-stimulated macrophages, the derivative SF23 was shown to decrease nitrite (B80452) production and lessen the mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both key enzymes in the inflammatory process. researchgate.netnih.gov

Other Identified Receptor and Enzyme Targets

Aldose Reductase Inhibition

Benzylidene thiazolidinediones have been identified as potent inhibitors of aldose reductase (AR), an enzyme in the polyol pathway that converts glucose to sorbitol. mdpi.comnih.gov Under hyperglycemic conditions, the increased activity of this pathway is implicated in the development of chronic diabetic complications. nih.gov The inhibitory activity of these compounds is influenced by the substitution pattern on the 5-benzylidene moiety and the thiazolidinedione ring. globalresearchonline.net

The introduction of an acetic acid side chain at the N-3 position of the thiazolidinedione ring has been shown to significantly enhance AR inhibitory potency. globalresearchonline.netresearchgate.net For instance, (5-benzyl-2,4-dioxothiazolidin-3-yl)acetic acids are among the most effective derivatives. researchgate.net Docking studies suggest that the deprotonated phenol (B47542) group of certain derivatives can bind to the polar region of the AR active site, while the acetic acid chain and the carbonyl group at position 2 of the thiazolidinedione ring form hydrogen bonds with amino acid residues in the enzyme's lipophilic pocket. globalresearchonline.net The presence of a double bond on the substituent at C5 of the thiazolidinedione head is also a noted structural feature for potent inhibition. nih.gov

A variety of substituents on the benzylidene ring have been explored to optimize inhibitory activity. For example, derivatives with a 4-nitro, 4-chloro, 4-bromo, or 3,4,5-trimethoxy substitution on the benzylidene moiety have demonstrated potent AR inhibition. nih.gov

Table 1: Aldose Reductase Inhibitory Activity of Selected this compound Derivatives

| Compound | Substituent on Benzylidene Moiety | IC50 (µM) | Reference |

| 4c | Not Specified | 0.13 | globalresearchonline.net |

| 5a | 4-nitro (with phenacyl hybrid) | 0.22 | nih.gov |

| 8b | 4-chloro (with benzothiazole (B30560) hybrid) | 0.16 | nih.gov |

| 4a | Not Specified | 2.2 | mdpi.com |

| 4e | Not Specified | 2.3 | mdpi.com |

Pteridine Reductase 1 Inhibition

Thiazolidine-2,4-dione derivatives have been identified as inhibitors of Pteridine Reductase 1 (PTR1), a key enzyme in protozoan parasites like Leishmania. taylorandfrancis.comnih.govsemanticscholar.org PTR1 is responsible for the reduction of folate and biopterin, which are essential for parasite survival, making it a validated drug target. taylorandfrancis.comnih.gov

Studies on Leishmania major PTR1 (LmPTR1) have shown that 5-arylidene-2,4-thiazolidinone derivatives can act as low micromolar inhibitors. taylorandfrancis.comnih.govsemanticscholar.org The potency of these inhibitors is influenced by the substituents on the benzylidene ring. For instance, lipophilic substituents at the meta and/or para positions of the benzylidene ring were found to increase the potency against Leishmania infantum. nih.gov

Table 2: Activity of Thiazolidine-2,4-dione Derivatives against Leishmania Species

| Compound | Target Species | EC50 (µM) | Reference |

| 2b | L. infantum | 23.45 ± 4.54 | nih.gov |

| 2a | L. braziliensis | 44.16 ± 5.77 | nih.gov |

| 2c | L. braziliensis | 49.22 ± 7.71 | nih.gov |

17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) Inhibition

Benzylidene thiazolidinediones have emerged as potent inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme primarily expressed in the testes that catalyzes the conversion of androstenedione (B190577) to the potent androgen, testosterone. nih.govresearchgate.netmedcraveonline.com As this enzyme is also found in prostate tissue and is implicated in prostate cancer, its inhibition is a therapeutic strategy for androgen-dependent diseases. researchgate.netmedcraveonline.com

One derivative, 5-(3-Bromo-4-hydroxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one, has shown highly potent and selective inhibition of 17β-HSD3. nih.govsigmaaldrich.com It acts as a competitive inhibitor with respect to the substrate and has demonstrated single-digit nanomolar inhibitory activity in cell-based assays. researchgate.netsigmaaldrich.comnih.gov The development of these nonsteroidal inhibitors offers a potential avenue for the treatment of conditions like prostate cancer. nih.gov

Table 3: Inhibitory Activity of a this compound Derivative against 17β-HSD3

| Compound | Target | IC50 | Assay Condition | Reference |

| 5-(3-Bromo-4-hydroxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one | Marmoset 17β-HSD3 | 0.6 nM | Testes homogenate | sigmaaldrich.com |

| Human 17β-HSD3 | 6.0 nM | Testes homogenate | sigmaaldrich.com | |

| Mouse 17β-HSD3 | 40 nM | Testes homogenate | sigmaaldrich.com | |

| Human 17β-HSD3 | 14 nM | Transfected HeLa cells | sigmaaldrich.com |

IKK-β Inhibition

The inhibition of IκB kinase β (IKK-β) is a recognized approach for addressing inflammatory diseases and cancer. juniperpublishers.com Some novel 3,5-substituted benzylidene piperazine (B1678402) substituted thiazolidinedione derivatives have been synthesized and evaluated as IKK-β modulators. juniperpublishers.com This suggests that the this compound scaffold can be adapted to target components of the NF-κB signaling pathway, further contributing to its anti-inflammatory profile. juniperpublishers.com

Preclinical Pharmacological Investigations of Benzylidene Thiazolidinediones

In Vitro Biological Evaluations

The in vitro assessment of benzylidene thiazolidinediones has provided a foundational understanding of their mechanisms of action at a cellular and molecular level. These studies have demonstrated the compounds' effects on cancer cell growth, cell death pathways, enzyme activities, receptor interactions, and microbial viability.

Benzylidene thiazolidinedione derivatives have shown significant antiproliferative effects against a range of human cancer cell lines. Several studies have documented their cytotoxicity, often reporting the concentration required to inhibit cell growth by 50% (IC50 or GI50).

For instance, certain 5-benzylidene thiazolidinedione derivatives exhibited excellent antiproliferative activity against the chronic myeloid leukemia cell line, K562. nih.gov Two specific derivatives, 3t and 3x, displayed potent activity with GI50 values of 0.9 µM and 0.23 µM, respectively. nih.govpharmacyjournal.info In another study, a series of thiazolidinedione-1,3,4-oxadiazole hybrids were tested against human breast adenocarcinoma (MCF-7) and human colorectal carcinoma (HCT-116) cell lines. nih.govnih.gov Compounds 9 and 10 from this series were particularly effective, showing 4.5 and 4.4 times the activity of the standard drug 5-Fluorouracil against the MCF-7 cell line, and 3.1 and 2.5 times the cytotoxicity against the HCT-116 cell line. nih.govnih.gov

Further research into novel benzylidene-containing 2,4-thiazolidinedione (B21345) derivatives revealed activity against human lung cancer (A549) and human liver cancer (HepG2) cell lines. researchgate.netnih.gov Specifically, derivatives TZ-5 and TZ-13 showed good antiproliferative activity against the A549 cell line, while TZ-10 had moderate activity against HepG2 cells. researchgate.netnih.gov The TZ-5 derivative also demonstrated reasonable activity against the MCF-7 cell line. researchgate.netnih.gov A benzimidazole-thiazolidinedione hybrid was also found to be highly cytotoxic to the A549 cancer cell line, with an IC50 of 11.46 ± 1.46 µM. pharmacyjournal.info

| Compound/Derivative | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| Compound 3t | K562 (Chronic Myeloid Leukemia) | GI50 | 0.9 | nih.govpharmacyjournal.info |

| Compound 3x | K562 (Chronic Myeloid Leukemia) | GI50 | 0.23 | nih.govpharmacyjournal.info |

| Compound 9 (hybrid) | MCF-7 (Breast Adenocarcinoma) | IC50 | N/A (4.5x 5-FU) | nih.govnih.gov |

| Compound 9 (hybrid) | HCT-116 (Colorectal Carcinoma) | IC50 | N/A (3.1x 5-FU) | nih.govnih.gov |

| Compound 10 (hybrid) | MCF-7 (Breast Adenocarcinoma) | IC50 | N/A (4.4x 5-FU) | nih.govnih.gov |

| Compound 10 (hybrid) | HCT-116 (Colorectal Carcinoma) | IC50 | N/A (2.5x 5-FU) | nih.govnih.gov |

| TZ-5 | A549 (Lung Cancer) | N/A | "Good" | researchgate.netnih.gov |

| TZ-5 | MCF-7 (Breast Adenocarcinoma) | N/A | "Reasonable" | researchgate.netnih.gov |

| TZ-13 | A549 (Lung Cancer) | N/A | "Good" | researchgate.netnih.gov |

| TZ-10 | HepG2 (Liver Cancer) | N/A | "Moderate" | researchgate.netnih.gov |

| Benzimidazole-TZD Hybrid | A549 (Lung Cancer) | IC50 | 11.46 ± 1.46 | pharmacyjournal.info |

A key mechanism underlying the antiproliferative activity of benzylidene thiazolidinediones is the induction of apoptosis (programmed cell death) and interference with the cell cycle. Studies have shown that these compounds can arrest cancer cells at specific phases of the cell cycle, preventing their division and proliferation.

For example, the highly active derivatives 3t and 3x were found to arrest the growth of K562 cells in the G0/G1 phase of the cell cycle in a manner dependent on both time and dose. nih.gov Other derivatives were found to induce apoptosis and cause cell cycle arrest in the G2/M phase in leukemic cell lines. pharmacyjournal.info Further investigations using flow cytometry confirmed that certain derivatives induce a significant, dose-dependent increase in the apoptotic response, identified by an increase in hypodiploid nuclei. mdpi.com This induction of apoptosis is a crucial component of their anticancer effects. rsc.orgmdpi.com

The therapeutic potential of benzylidene thiazolidinediones also stems from their ability to inhibit specific enzymes that are critical for the survival of cancer cells or pathogens. Thymidylate synthase (TS), an enzyme essential for DNA biosynthesis, has been identified as a key target. nih.govnih.gov Inhibition of TS leads to a halt in cell growth and proliferation. nih.gov A study of thiazolidinedione-1,3,4-oxadiazole hybrids found that compounds 9 and 10 were effective inhibitors of the TS enzyme, with IC50 values of 1.67 µM and 2.21 µM, respectively. nih.govnih.gov

In the context of antibacterial drug discovery, the Mur ligase family (MurC-MurF), which is involved in the biosynthesis of bacterial peptidoglycan, has emerged as an attractive target. science.gov Certain furan-based derivatives have been shown to act as multiple inhibitors of MurC-MurF ligases, with some demonstrating competitive inhibition with respect to ATP. science.gov

Thiazolidinediones are well-known as high-affinity ligands for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a vital role in metabolism and is also expressed in many human tumors. rsc.orgniscpr.res.innih.gov this compound derivatives have been extensively studied for their ability to activate this receptor.

In vitro transactivation assays are commonly used to measure the extent to which these compounds can activate PPARγ. niscpr.res.innih.gov Studies have shown that N-substituted benzylidene TZDs often act as partial PPARγ agonists. nih.gov For example, in a PPARγ transactivation assay using pioglitazone (B448) as a positive control, two derivatives, V2 and V4, showed 17% and 25% fold activation of PPARγ, respectively, identifying them as partial agonists. nih.gov Another study analyzing a series of derivatives in HepG2 cells found that the most active compounds exhibited an efficacy of 20-30% compared to the control, rosiglitazone. nih.gov This partial agonism is considered a desirable trait, as it may reduce the side effects associated with full PPARγ agonists while retaining therapeutic effects. mdpi.com

To delve deeper into the molecular mechanisms of action, researchers use techniques like Western blotting to analyze changes in protein expression following treatment with benzylidene thiazolidinediones. These analyses have confirmed the effects of the compounds on proteins central to cell proliferation and apoptosis.

Western blot analysis revealed that derivatives 3t and 3x could inhibit the expression of cell proliferation markers such as Proliferating Cell Nuclear Antigen (PCNA) and Cyclin D1. nih.govlookchem.com Furthermore, compound 3x was shown to up-regulate apoptosis markers by increasing the levels of cleaved Poly (ADP-ribose) polymerase-1 (PARP1) and activated Caspase 3. nih.gov The cleavage of PARP1 by active caspases is a hallmark of apoptosis. abcam.com Caspase 3 is an executioner caspase, and its activation, observed by the increase of its p17 subunit, signifies the induction of apoptosis. nih.govabcam.com This modulation of key regulatory proteins provides a potential explanation for the potent antiproliferative effects observed in cellular assays. nih.govpharmacyjournal.info

In addition to their anticancer properties, benzylidene thiazolidinediones have been screened for antimicrobial activity. Several derivatives have demonstrated notable efficacy against a variety of bacterial and fungal strains.

Screening studies using the serial tube dilution or cup plate method have evaluated the minimum inhibitory concentration (MIC) of these compounds. nih.govnih.gov One study found that derivatives TZ-4, TZ-5, TZ-6, TZ-7, and TZ-16 exhibited remarkable antibacterial activity against Gram-positive bacteria and moderate activity against Gram-negative bacteria. nih.gov Another investigation revealed that specific derivatives were moderately active against Staphylococcus aureus and Bacillus subtilis (Gram-positive), as well as Klebsiella pneumoniae and Escherichia coli (Gram-negative). nih.gov Antifungal activity has also been observed, with some compounds showing good activity against Aspergillus niger and Candida albicans. nih.gov These findings suggest that the this compound scaffold is a promising framework for developing new antimicrobial agents. nih.govcore.ac.uk

| Compound | Microbial Strain | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| Compound 13 | S. aureus | MIC | 17.9 | nih.gov |

| Compound 4 | S. aureus | MIC | 18.2 | nih.gov |

| Compound 16 | B. subtilis | MIC | 18.5 | nih.gov |

| Compound 10 | B. subtilis | MIC | 18.6 | nih.gov |

| Compound 13 | K. pneumoniae | MIC | 17.9 | nih.gov |

| Compound 9 | K. pneumoniae | MIC | 18.6 | nih.gov |

| Compound 11 | E. coli | MIC | 19.2 | nih.gov |

| Compound 13 | A. niger | MIC | 17.9 | nih.gov |

| Compound 12 | C. albicans | MIC | 16.1 | nih.gov |

In Vivo Animal Model Studies

In vivo studies are crucial for evaluating the therapeutic potential and physiological effects of novel compounds in a living organism. Benzylidene thiazolidinediones have been investigated in various animal models to assess their efficacy in conditions such as metabolic disorders and cancer.

Models of Metabolic Disorders (e.g., Alloxan-induced or Streptozotocin-induced diabetic murine models)

This compound derivatives have been extensively studied for their antidiabetic properties in chemically-induced diabetic animal models. These models, typically induced by agents like alloxan (B1665706) or streptozotocin (B1681764) (STZ), mimic the hyperglycemic and hyperlipidemic states of diabetes in rodents.

In streptozotocin-nicotinamide (STZ-NA)-induced diabetic rats, a model for type 2 diabetes, certain 5-benzylidene-thiazolidin-2,4-dione (BTZD) derivatives have demonstrated significant therapeutic effects. nih.gov Compounds designated as 1a , 1i , and 3a were shown to improve hyperglycemia and hyperlipidemia. nih.gov Histopathological analysis of the pancreas and liver in these treated rats revealed an improvement in the microscopic architecture of the cells. nih.gov Similarly, in a model using a high-fat diet and a low dose of STZ, a series of 5-benzylidene-2,4-TZDs were evaluated, with twenty compounds showing in vivo hypoglycemic and hypolipidemic efficacy. nih.gov Further studies in STZ-induced diabetic mice found that compounds 5d and 5e exhibited promising antidiabetic activity, comparable to the standard drug rosiglitazone, by causing a substantial decrease in fasting blood glucose levels over 21 days. nih.govnih.gov Another compound, 1G , a symmetrical thiazolidinedione derivative, was also effective in an STZ-induced rat model, where it decreased glycemia and triglyceride levels. mdpi.com

The alloxan-induced diabetic model has also been utilized to screen these compounds. sbmu.ac.irmdpi.com In one such study, derivatives of 5-benzylidene-3-(4-methyl-benzyl)-thiazolidine-2,4-dione (B1229431) showed both hypoglycemic and hypotriglyceridemic activity in alloxan-induced diabetic mice. researchgate.net Another investigation in alloxan-induced diabetic rats screened nine different derivatives, with most showing significant antidiabetic activity. sbmu.ac.ir Two compounds in particular, 94 and 98 , were tested in this model and demonstrated a reduction in both blood glucose and lipid profiles. nih.gov

| Compound/Derivative | Animal Model | Key Findings | Reference |

|---|---|---|---|

| 1a, 1i, 3a | Streptozotocin-nicotinamide-induced diabetic rats | Significantly improved hyperglycemia and hyperlipidemia; improved pancreatic and hepatic cell architecture. | nih.gov |

| 5d, 5e | Streptozotocin-induced diabetic mice | Possess promising antidiabetic activity comparable to rosiglitazone; significantly decreased fasting blood glucose. | nih.govnih.gov |

| 1G | Streptozotocin-induced diabetic rats | Decreased glycaemia and triglyceride levels. | mdpi.com |

| Derivatives of 5-benzylidene-3(4-methyl-benzyl)-thiazolidine-2,4-dione | Alloxan-induced diabetic mice | Exhibited hypoglycemic and hypotriglyceridemic activity. | researchgate.net |

| Compounds 94, 98 | Alloxan-induced diabetic rats | Showed reduction in blood glucose levels and lipid profiles (triglycerides, total cholesterol, LDL). | nih.gov |

Models of Cancer (e.g., K562 xenograft models)

The anticancer potential of benzylidene thiazolidinediones has been assessed in vivo using xenograft models, where human cancer cells are implanted into immunocompromised mice. altogenlabs.com The K562 human chronic myeloid leukemia (CML) cell line is a common choice for these studies. altogenlabs.comnih.gov

Research has demonstrated that specific this compound derivatives exhibit promising antitumor effects in K562 xenograft models. nih.govnih.gov In vivo efficacy studies of compounds 3t and 3x , administered alone, showed significant antitumor activity compared to the control group. nih.govresearchgate.net These findings suggest that these compounds can effectively suppress tumor growth in a living system, corroborating in vitro results that point to their antiproliferative mechanisms. nih.govnih.gov The in vivo effects are linked to the compounds' ability to inhibit cell proliferation markers. nih.gov

| Compound/Derivative | Animal Model | Key Findings | Reference |

|---|---|---|---|

| 3t | K562 xenograft model | Showed promising in vivo antitumor efficacy when used alone. | nih.govresearchgate.net |

| 3x | K562 xenograft model | Demonstrated promising in vivo antitumor efficacy when used alone. | nih.govresearchgate.net |

Combination Therapy Research

Investigating the efficacy of new compounds in combination with existing drugs is a critical area of pharmaceutical research. This approach aims to identify synergistic interactions that can enhance therapeutic outcomes, overcome drug resistance, or reduce toxicity by allowing for lower doses of one or both agents.

Synergistic Effects with Established Therapeutic Agents (e.g., Imatinib)

The synergistic potential of benzylidene thiazolidinediones has been explored in combination with established anticancer drugs, such as Imatinib. nih.govresearchgate.net Imatinib is a tyrosine kinase inhibitor used as a first-line treatment for chronic myeloid leukemia. nih.govacs.org

In vivo studies utilizing the K562 xenograft model have shown that combination therapy is more effective than treatment with either the this compound compound or Imatinib alone. nih.govnih.gov When compounds 3t and 3x were administered in combination with Imatinib, the antitumor effects were significantly enhanced. nih.govresearchgate.net This potentiation of Imatinib's therapeutic action suggests that these this compound derivatives could serve as valuable adjuncts in cancer therapy, potentially improving treatment efficacy for CML and other cancers responsive to tyrosine kinase inhibitors. nih.gov

| Compound Combination | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Compound 3t + Imatinib | K562 xenograft model | Combination treatment was more effective than Imatinib or compound 3t alone. | nih.govnih.govresearchgate.net |

| Compound 3x + Imatinib | K562 xenograft model | Combination treatment was more effective than Imatinib or compound 3x alone, potentiating the antitumor effects of Imatinib. | nih.govnih.govresearchgate.net |

Computational Chemistry and Cheminformatics in Benzylidene Thiazolidinedione Research

Molecular Docking Studies

Molecular docking simulations are pivotal in elucidating the binding modes of benzylidene thiazolidinedione derivatives with various protein targets. These studies predict the preferred orientation of a ligand when bound to a receptor, providing a three-dimensional representation of the intermolecular interactions that stabilize the complex.

Ligand-Protein Binding Interactions (e.g., with PPARγ, PTP-1B, LOX-3)

Peroxisome Proliferator-Activated Receptor-gamma (PPARγ): Molecular docking studies have extensively explored the interaction of this compound derivatives with PPARγ, a key regulator in glucose and lipid metabolism. These studies reveal that the thiazolidine-2,4-dione ring is a crucial pharmacophore that often forms hydrogen bonds with key residues in the PPARγ ligand-binding domain (LBD). For instance, a novel series of benzylidene-2,4-thiazolidinediones, with the acidic TZD ring positioned centrally, were designed and docked into the PPARγ receptor. Compounds 5c and 5d in this series demonstrated higher binding energies (−10.1 and −10.0 kcal/mol, respectively) than the native co-crystallized ligand (−9.8 kcal/mol) nih.gov. The thiazolidinone ring in these partial agonists was found to establish two π-donor hydrogen bonds with Ser342, underscoring its importance in receptor binding nih.gov. Furthermore, hydrophobic and van der Waals interactions with residues such as Arg288, Ala292, Ile326, Met329, Cys285, Leu330, and Leu333 also play a significant role in stabilizing the ligand-receptor complex nih.gov. Some derivatives, however, interact with PPARγ primarily through hydrophobic contacts within the LBD, without forming the direct hydrogen bonds characteristic of full agonists researchgate.net.

Protein Tyrosine Phosphatase 1B (PTP-1B): As a negative regulator of insulin (B600854) signaling, PTP-1B is another critical target for this compound derivatives. Docking studies have been instrumental in understanding their inhibitory mechanism. For example, a molecular docking assisted 3D-QSAR study explored the binding interactions between a series of benzylidene-2,4-thiazolidinedione derivatives and the key amino acid residues within the PTP-1B active site sphinxsai.com. In one study, a particularly potent derivative, compound 7e, exhibited a strong binding affinity with a negative binding energy of -7.35 kcal/mol. Its interaction with PTP-1B was characterized by a high affinity for residues such as Gly220, Ala217, Arg221, Asp181, Ser216, Cys215, Phe182, Gln262, and Ile219 in the active site researchgate.net. These interactions are believed to stabilize the open form of the enzyme, leading to tighter binding within the catalytic site researchgate.net.

Lipoxygenase-3 (LOX-3): Molecular docking has also been employed to investigate the interaction of this compound derivatives with soybean lipoxygenase (LOX-3). A study involving a series of synthesized thiazolidinedione derivatives evaluated their binding affinities to LOX-3. The docking analysis helped to compare the experimentally determined inhibitory activities with the predicted binding modes and to identify key interactions within the enzyme's binding site frontiersin.org.

| Target Protein | Compound/Derivative | Key Interacting Residues | Binding Energy (kcal/mol) |

|---|---|---|---|

| PPARγ | Compound 5c | Ser342, Arg288, Ala292, Ile326, Met329, Cys285, Leu330, Leu333 | -10.1 |

| PPARγ | Compound 5d | Ser342, Arg288, Ala292, Ile326, Met329, Cys285, Leu330, Leu333 | -10.0 |

| PTP-1B | Compound 7e | Gly220, Ala217, Arg221, Asp181, Ser216, Cys215, Phe182, Gln262, Ile219 | -7.35 |

Identification of Key Amino Acid Residues and Binding Sites

Through molecular docking, specific amino acid residues that are critical for the binding of this compound derivatives have been identified. For PPARγ, residues such as Ser289, His323, His449, and Tyr473 are often implicated in forming hydrogen bonds with the thiazolidinedione head group of full agonists. However, for some partial agonists, hydrophobic interactions with residues like Cys285, Leu330, Val339, Ile341, and Met364 are more dominant researchgate.net.

In the case of PTP-1B, the binding site is characterized by residues that can engage in various types of interactions. For instance, the binding of a potent inhibitor was stabilized by interactions with a mix of polar and non-polar residues including Gly220, Ala217, Arg221, Asp181, Ser216, Cys215, Phe182, Gln262, and Ile219 researchgate.net. The identification of these key residues provides a roadmap for designing new derivatives with improved affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of novel compounds and provides insights into the structural features that are important for their biological function.

2D and 3D-QSAR Approaches (e.g., Self-Organizing Molecular Field Analysis)

Both 2D and 3D-QSAR approaches have been successfully applied to study this compound derivatives. 2D-QSAR models correlate biological activity with physicochemical properties or topological indices derived from the two-dimensional structure of the molecules. For instance, a 2D-QSAR model was developed for a series of 5-(substituted benzylidene) thiazolidine-2,4-dione derivatives as PTP1B inhibitors, which aided in the design of new compounds with predicted activity nih.gov.

3D-QSAR methods, such as Self-Organizing Molecular Field Analysis (SOMFA), consider the three-dimensional properties of the molecules, such as their shape and electrostatic potential. A 3D-QSAR study was performed on a diverse series of benzylidene-2,4-thiazolidinedione derivatives to understand their PTP-1B inhibitory activity. This approach generates spatial fingerprints that can guide future pharmacophoric modifications to develop novel PTP-1B inhibitors sphinxsai.com. These models provide a more detailed understanding of the steric and electronic requirements for optimal activity.

Pharmacophore Elucidation

Pharmacophore modeling is used to identify the essential three-dimensional arrangement of functional groups that are necessary for a molecule to exert a particular biological effect. For this compound derivatives, pharmacophore models have been developed to define the key features required for their interaction with targets like PPARγ and PTP-1B nih.gov. A typical pharmacophore for PPARγ agonists includes a hydrogen bond acceptor (the thiazolidinedione head), a hydrogen bond donor, and hydrophobic regions. By understanding the pharmacophoric features, medicinal chemists can design new molecules that fit the model and are likely to be active.

Predictive Modeling for Biological Activity

A primary goal of QSAR modeling is to develop predictive models that can accurately forecast the biological activity of untested compounds. A robust QSAR model was constructed for a set of 5-(substituted benzylidene) thiazolidine-2,4-dione derivatives as PTP1B inhibitors, achieving a high correlation coefficient (R²) of 0.887 nih.gov. Such models are valuable tools in virtual screening and lead optimization, allowing for the prioritization of compounds for synthesis and biological testing, thereby accelerating the drug discovery process.

| QSAR Model | Target | Key Findings | Correlation Coefficient (R²) |

|---|---|---|---|

| 2D-QSAR | PTP-1B | Guided the design of new inhibitors with predicted activity. | 0.887 |